N-(3-Bromophenyl)-2-cyano-3-hydroxybut-2-enamide
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Overview
Description
N-(3-Bromophenyl)-2-cyano-3-hydroxybut-2-enamide is an organic compound that belongs to the class of amides It has a molecular formula of C10H8BrN2O2 and is characterized by the presence of a bromophenyl group, a cyano group, and a hydroxybutenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-2-cyano-3-hydroxybut-2-enamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-2-cyano-3-hydroxybut-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of N-(3-Bromophenyl)-2-cyano-3-oxobut-2-enamide.
Reduction: Formation of N-(3-Bromophenyl)-2-amino-3-hydroxybut-2-enamide.
Substitution: Formation of N-(3-Substituted phenyl)-2-cyano-3-hydroxybut-2-enamide.
Scientific Research Applications
N-(3-Bromophenyl)-2-cyano-3-hydroxybut-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-2-cyano-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. It is believed to act as an inhibitor of various enzymes by binding to their active sites and preventing their normal function. This inhibition can disrupt physiological processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(3-Bromophenyl)propanamide: Similar structure but lacks the cyano and hydroxybutenamide groups.
N-(3-Bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: Contains a cyclohexyl and pyrrolidine moiety instead of the cyano and hydroxybutenamide groups.
Uniqueness
N-(3-Bromophenyl)-2-cyano-3-hydroxybut-2-enamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyano and hydroxybutenamide groups allows for a wider range of chemical modifications and applications compared to similar compounds.
Properties
CAS No. |
62004-12-0 |
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Molecular Formula |
C11H9BrN2O2 |
Molecular Weight |
281.10 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C11H9BrN2O2/c1-7(15)10(6-13)11(16)14-9-4-2-3-8(12)5-9/h2-5,15H,1H3,(H,14,16) |
InChI Key |
CSYOXOGDFZKPPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
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